molecular formula C20H13N5 B13849711 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile

Cat. No.: B13849711
M. Wt: 323.3 g/mol
InChI Key: LIPNRLZLMUGLIG-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is a heterocyclic compound that features a naphthyridine core linked to a benzonitrile moiety through a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine. This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation to form the naphthyridine core .

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding naphthyridine N-oxide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthyridine derivatives.

Scientific Research Applications

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in chemistry and medicine.

Properties

Molecular Formula

C20H13N5

Molecular Weight

323.3 g/mol

IUPAC Name

2-[4-(pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile

InChI

InChI=1S/C20H13N5/c21-13-14-4-1-2-5-16(14)18-12-19(24-15-7-10-22-11-8-15)17-6-3-9-23-20(17)25-18/h1-12H,(H,22,23,24,25)

InChI Key

LIPNRLZLMUGLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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